Ethanaminium, N-(2-hydroxyethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)-N-methyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt)

Description

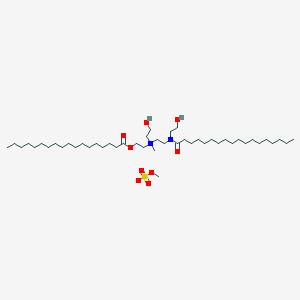

This compound is a quaternary ammonium salt characterized by:

- Two stearoyl (C18) chains: One attached via an amide linkage (1-oxooctadecyl amino) and another via an ether linkage (1-oxooctadecyl oxy).

- Hydroxyethyl substitutions: Two hydroxyethyl groups and one methyl group on the central nitrogen atom.

- Counterion: Methyl sulfate (CH₃OSO₃⁻).

- Molecular features: The dual hydrophobic stearoyl chains and hydrophilic hydroxyethyl/methyl sulfate groups confer amphiphilic properties, making it suitable for surfactant applications.

Properties

IUPAC Name |

2-hydroxyethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]-methyl-(2-octadecanoyloxyethyl)azanium;methyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H91N2O5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-44(50)46(37-41-48)36-38-47(3,39-42-49)40-43-52-45(51)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h48-49H,4-43H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMWHBRMDHVVHW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(CC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO.COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H94N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884604 | |

| Record name | Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl]-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

851.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13441-22-0 | |

| Record name | Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl]-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13441-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N-(2-hydroxyethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)-N-methyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013441220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl]-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl]-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl)[2-[N-(2-hydroxyethyl)stearoylamino]ethyl]methylammonium methyl sulphate, stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethanaminium, N-(2-hydroxyethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)-N-methyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt), commonly referred to as a quaternary ammonium compound, exhibits a range of biological activities that are significant in various fields including pharmacology, toxicology, and environmental sciences. This article explores the compound's biological activity, safety assessments, and relevant research findings.

- Molecular Formula : C43H86NO5S

- Molecular Weight : 808.244 g/mol

- Structure : The compound is characterized by a long-chain fatty acid moiety, which contributes to its amphiphilic properties.

Antimicrobial Properties

Ethanaminium compounds are known for their antimicrobial properties. Studies have shown that quaternary ammonium compounds can effectively inhibit the growth of various bacteria and fungi. For instance, a study highlighted that ethanaminium derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Cytotoxicity and Safety Assessment

Research on the cytotoxic effects of ethanaminium compounds is crucial for evaluating their safety in biological applications. A safety assessment by the European Food Safety Authority (EFSA) indicated that N,N-bis(2-hydroxyethyl) derivatives did not raise concerns regarding genotoxicity or accumulation in humans when used at specified concentrations .

In a toxicity study involving repeated oral exposure in rats, significant changes were observed in organ weights and histopathological findings at higher doses (1000 mg/kg), suggesting a need for careful consideration of dosage in therapeutic applications .

Study on Antiviral Activity

A recent study investigated the antiviral properties of ethanaminium derivatives against Influenza A virus. The results indicated that these compounds could inhibit viral replication effectively within the first six hours post-infection. The inhibition was attributed to the compounds' ability to interfere with viral entry and replication mechanisms .

Ecotoxicological Impact

The ecological implications of ethanaminium compounds have also been assessed. Long-chain fatty acid derivatives have shown low to moderate toxicity in aquatic organisms. For example, acute toxicity tests indicated lethal concentrations for various aquatic species, emphasizing the need for environmental monitoring when these compounds are released into ecosystems .

Data Tables

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of hydroxyethyl groups and octadecanoyl moieties, contributing to its amphiphilic nature. Its molecular formula is noted as with a molecular weight of approximately 541.8 g/mol . The presence of multiple functional groups allows it to interact favorably with both hydrophilic and hydrophobic environments.

Pharmaceutical Applications

1. Antimicrobial Activity

Ethanaminium derivatives have been studied for their antimicrobial properties. Research indicates that certain quaternary ammonium compounds exhibit significant antibacterial activity against various pathogens. A study demonstrated that compounds similar to ethanaminium showed effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for use in antiseptic formulations .

2. Drug Delivery Systems

The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs. Case studies have shown that when incorporated into lipid-based formulations, ethanaminium derivatives improve the pharmacokinetic profiles of encapsulated drugs .

Cosmetic Applications

1. Emulsifiers and Conditioners

In the cosmetic industry, ethanaminium compounds are frequently utilized as emulsifiers and conditioning agents in hair and skin care products. Their ability to reduce surface tension facilitates the formation of stable emulsions, while their conditioning properties enhance the texture and feel of formulations .

2. Skin Penetration Enhancers

Research has indicated that ethanaminium can enhance skin permeability, allowing for improved delivery of active ingredients in topical formulations. This property is particularly beneficial in transdermal drug delivery systems where enhanced penetration is required for efficacy .

Industrial Applications

1. Fabric Softeners

Ethanaminium derivatives are commonly used in fabric softeners due to their surfactant properties. They help reduce static cling and improve the softness of fabrics. Studies have assessed the occupational health risks associated with exposure to these compounds during manufacturing and application processes, concluding that risks are minimal when handled appropriately .

2. Antistatic Agents

In various industrial applications, ethanaminium compounds serve as effective antistatic agents. Their ability to neutralize static charge makes them valuable in processes involving synthetic materials where static buildup can lead to operational challenges.

Environmental Impact

Despite their beneficial applications, there is ongoing research into the environmental impact of ethanaminium compounds. Studies suggest that while they are effective in their intended uses, they may pose risks to aquatic life if released into waterways due to their surfactant properties . Regulatory assessments are critical to ensure safe usage levels in consumer products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Notes:

- *Estimated molecular weight based on structural similarity to and .

- The target compound’s dual stearoyl chains and hydroxyethyl groups enhance hydrophobicity and hydrogen-bonding capacity compared to analogues with shorter chains (e.g., C12 in ).

Physicochemical Properties

- Hydrophobicity : The target compound’s dual C18 chains provide greater hydrophobicity than compounds with single C18 () or shorter C12 chains (), lowering its critical micelle concentration (CMC) and improving surface activity.

- Solubility : The methyl sulfate counterion enhances water solubility compared to bromide () or inner salts ().

- Thermal Stability : Quaternary ammonium salts with sulfate counterions (target, ) generally exhibit higher thermal stability than those with halides ().

Regulatory and Industrial Relevance

- Regulatory Status : Similar compounds with fatty acid esters and sulfate salts (e.g., ) are subject to EPA Significant New Use Rules (SNURs), requiring hazard communication for industrial use.

- Market Trends: Hydroxyethyl-substituted quaternary ammonium salts are preferred in eco-friendly formulations due to biodegradability, whereas cyanoethyl derivatives () face restrictions in consumer products.

Research Findings and Data

Notes:

- *Predicted based on structural analogs.

- Data from indicates hydroxyethyl-containing compounds achieve >90% quartz recovery in flotation at 0.5 mM concentration.

Q & A

Q. What are the recommended synthetic pathways for this quaternary ammonium compound?

Synthesis typically involves sequential esterification and quaternization reactions. The hydroxyethyl and oxooctadecyl groups are introduced via esterification of fatty acids (e.g., stearic acid derivatives) with ethanolamine intermediates. Quaternization is achieved using methyl sulfate under controlled pH (7–9) to form the cationic center. Purification via column chromatography or recrystallization ensures removal of unreacted fatty acid derivatives .

Q. How can the structural integrity of this compound be validated?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P if applicable) to confirm the positions of hydroxyethyl, methyl, and oxooctadecyl groups. Mass spectrometry (e.g., ESI-MS) verifies molecular weight and purity (>95%). FT-IR can identify sulfate and ester functional groups. Cross-reference spectral data with analogs like phosphatidylcholine derivatives .

Q. What solvent systems are optimal for solubilizing this compound?

The compound exhibits amphiphilic properties due to its dual hydrophobic (oxooctadecyl) and hydrophilic (hydroxyethyl, sulfate) moieties. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous studies, prepare stock solutions in ethanol or methanol (10–20 mg/mL) and dilute in buffered solutions (pH 6–8) to prevent aggregation .

Advanced Research Questions

Q. How does the compound’s structure influence its interaction with lipid bilayers?

The hydroxyethyl and oxooctadecyl groups mimic phospholipid structures (e.g., phosphatidylcholine), enabling insertion into lipid bilayers. Surface plasmon resonance (SPR) or fluorescence anisotropy can quantify binding affinity. Molecular dynamics simulations predict preferential alignment of oxooctadecyl chains within the hydrophobic bilayer core, while the cationic quaternary ammonium group stabilizes interactions with anionic lipid headgroups .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Stability studies should employ accelerated degradation tests (40–60°C, pH 3–10) with HPLC monitoring. For acidic conditions (pH <5), hydrolysis of ester linkages may occur, while alkaline conditions (pH >9) risk sulfate group degradation. Use Arrhenius modeling to extrapolate shelf-life. Conflicting data often arise from impurities in synthesis; ensure rigorous purification and characterize degradation products via LC-MS .

Q. How can researchers assess the compound’s environmental impact in aquatic systems?

Follow OECD Test Guideline 301 for biodegradability. Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to track residual concentrations in simulated aquatic environments. Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate acute and chronic effects. The compound’s high molecular weight and low solubility suggest moderate bioaccumulation potential, but long-term studies are advised .

Q. What advanced techniques quantify its surfactant properties in colloidal systems?

Dynamic light scattering (DLS) measures micelle size distribution, while tensiometry (e.g., pendant drop method) determines critical micelle concentration (CMC). Small-angle X-ray scattering (SAXS) reveals micelle morphology. Compare results with structurally similar quaternary ammonium surfactants (e.g., cetrimonium bromide) to contextualize efficiency .

Methodological Notes

- Safety Protocols : Although not classified as hazardous per GHS, use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

- Data Reproducibility : Batch-to-batch variability in fatty acid chain length (C16–C18) can affect results. Standardize starting materials via GC-MS purity checks (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.